methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate
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Overview
Description
Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a pyrrolidinyl sulfanyl moiety, which is further substituted with an ethylphenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenylamine with succinic anhydride to form the corresponding N-(4-ethylphenyl)succinimide. This intermediate is then reacted with thiol-containing benzoic acid derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the benzoate ester moiety can interact with various enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-{[N’-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-13-8-10-14(11-9-13)21-18(22)12-17(19(21)23)26-16-7-5-4-6-15(16)20(24)25-2/h4-11,17H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHZTGTVHWFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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